Cas no 1239916-29-0 (Amlodipine benzoate)

Amlodipine benzoate is a benzoate salt derivative of amlodipine, a dihydropyridine calcium channel blocker. It is primarily used in the management of hypertension and chronic stable angina due to its selective action on vascular smooth muscle, leading to peripheral vasodilation. The benzoate formulation enhances stability and solubility, improving bioavailability and pharmacokinetic consistency. Key advantages include prolonged half-life, enabling once-daily dosing, and a gradual onset of action, reducing reflex tachycardia. Its high vascular selectivity minimizes cardiac depressant effects, making it suitable for patients with comorbid conditions. Amlodipine benzoate exhibits predictable linear kinetics and low interpatient variability, ensuring reliable therapeutic outcomes.
Amlodipine benzoate structure
Amlodipine benzoate structure
商品名:Amlodipine benzoate
CAS番号:1239916-29-0
MF:C27H31ClN2O7
メガワット:530.997246980667
CID:4776621

Amlodipine benzoate 化学的及び物理的性質

名前と識別子

    • Amlodipine benzoate
    • Katerzia
    • Katerzia (TN)
    • D11881
    • 3,5-Pyridinedicarboxylic acid, 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, benzoate (1:1)
    • インチ: 1S/C20H25ClN2O5.C7H6O2/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-7(9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,8,9)
    • InChIKey: RVPCEXXEUXIPEO-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1C1C(C(=O)OC)=C(C)NC(COCCN)=C1C(=O)OCC.OC(C1C=CC=CC=1)=O

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 9
  • 重原子数: 37
  • 回転可能化学結合数: 11
  • 複雑さ: 750
  • トポロジー分子極性表面積: 137

Amlodipine benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A541240-250mg
Amlodipine Benzoate
1239916-29-0
250mg
$ 620.00 2023-04-19
TRC
A541240-50mg
Amlodipine Benzoate
1239916-29-0
50mg
$ 155.00 2023-04-19
TRC
A541240-500mg
Amlodipine Benzoate
1239916-29-0
500mg
$ 800.00 2023-09-09

Amlodipine benzoate 関連文献

Amlodipine benzoateに関する追加情報

Comprehensive Overview of Amlodipine benzoate (CAS No. 1239916-29-0): Properties, Applications, and Market Trends

Amlodipine benzoate (CAS No. 1239916-29-0) is a pharmaceutical compound widely recognized for its role in cardiovascular therapeutics. As the benzoate salt of amlodipine, it offers enhanced stability and bioavailability compared to its free base form. This article delves into the chemical properties, therapeutic applications, and emerging trends surrounding this critical active pharmaceutical ingredient (API).

The global demand for amlodipine-based medications has surged due to rising hypertension and coronary artery disease cases. Recent studies highlight amlodipine benzoate solubility and pharmacokinetic profile as key factors driving formulation development. Unlike conventional amlodipine besylate, the benzoate derivative demonstrates improved oral absorption rates in preclinical models, making it a subject of patent filings by major pharma companies.

From a chemical perspective, CAS 1239916-29-0 features a molecular weight of 524.98 g/mol with characteristic stability under ambient conditions. Analytical techniques like HPLC purity testing and X-ray diffraction confirm its crystalline structure, crucial for maintaining consistent drug potency in tablet formulations. Regulatory agencies including the FDA and EMA have established strict guidelines for amlodipine impurity profiling during manufacturing.

The therapeutic mechanism of amlodipine benzoate involves selective calcium channel blockade in vascular smooth muscle. Clinicians particularly value its long half-life (30-50 hours) enabling once-daily dosing. Current research explores synergistic combinations with ACE inhibitors for enhanced blood pressure control, addressing patient concerns about medication adherence in chronic therapy.

Market analysts note growing interest in amlodipine benzoate suppliers from emerging economies, where cardiovascular disease prevalence parallels Western patterns. Pharmaceutical developers frequently search for amlodipine benzoate synthesis methods and patent expiration dates, reflecting competitive dynamics in generic drug markets. The compound's excipient compatibility also remains a hot topic for formulation scientists.

Environmental considerations have brought green chemistry approaches for amlodipine benzoate production into focus. Recent publications describe solvent-free crystallization techniques that reduce waste generation while maintaining >99.5% purity. Such innovations align with the industry's shift toward sustainable pharmaceutical manufacturing practices.

Patient education resources emphasize amlodipine benzoate side effects management, particularly peripheral edema and dizziness. Comparative studies between amlodipine salt forms provide valuable data for personalized medicine approaches. Digital health platforms now incorporate medication interaction checkers specifically for calcium channel blockers.

Quality control protocols for CAS 1239916-29-0 require rigorous residual solvent analysis and polymorph screening. The pharmaceutical industry's adoption of continuous manufacturing technologies has prompted reevaluation of traditional batch processing methods for this API. Analytical method development remains critical, especially for detecting degradation products under accelerated stability conditions.

Emerging clinical data suggests potential off-label applications of amlodipine benzoate in pulmonary hypertension and Raynaud's phenomenon. These findings have sparked academic investigations into vascular remodeling effects beyond blood pressure modulation. Such research directions may expand the compound's therapeutic footprint in coming years.

From a supply chain perspective, amlodipine benzoate price fluctuations correlate with raw material availability for benzoic acid derivatives. Manufacturers increasingly adopt quality-by-design principles to ensure consistent API performance across global markets. The compound's inclusion in WHO Essential Medicines List underscores its public health importance.

Technological advancements in drug delivery systems have opened new possibilities for amlodipine formulations. Recent patents describe transdermal patches and orodispersible tablets incorporating the benzoate salt, addressing patient populations with swallowing difficulties. These innovations respond to growing demand for geriatric-friendly medications in aging societies.

In conclusion, Amlodipine benzoate (CAS No. 1239916-29-0) represents a sophisticated pharmaceutical agent with evolving clinical and industrial significance. Its optimized physicochemical properties and therapeutic efficacy continue to inspire research across multiple disciplines, from formulation science to health outcomes research. As cardiovascular disease burdens persist globally, this compound remains at the forefront of antihypertensive therapy development.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.